![molecular formula C40H34N4Na2O12S2 B1329935 Disodium 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate) CAS No. 6459-69-4](/img/structure/B1329935.png)
Disodium 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate)
Overview
Description
Its molecular formula is C40H36N4O10S2·2Na, with a molecular weight of approximately 884.85 g/mol. This compound was registered on 31 May 2018 and is structurally distinguished by its bis-azo linkages and hydroxylated naphthalene cores. Azo dyes of this class are typically utilized in industrial applications, including textiles and coatings, due to their chromophoric stability and solubility in aqueous media.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 3,3’-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate) involves several steps:
Diazotization: The process begins with the diazotization of 2-methoxy-4-nitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,6-dihydroxynaphthalene-2-sulfonic acid under alkaline conditions to form the azo compound.
Cyclohexylidene Formation: The intermediate product is then reacted with cyclohexanone to introduce the cyclohexylidene group.
Final Coupling: The final step involves coupling the product with another molecule of 4,6-dihydroxynaphthalene-2-sulfonic acid to form the disodium salt.
Industrial Production Methods
Industrial production typically follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the naphthalene rings.
Reduction: Reduction reactions can occur at the azo groups, converting them to amines.
Substitution: Electrophilic substitution reactions can take place on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium dithionite or zinc dust in acidic conditions are common reducing agents.
Substitution Reagents: Halogens or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with quinone structures.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Dyeing and Pigmentation
Disodium 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate) is primarily used as a dye in textiles and paper industries due to its vibrant color and excellent fastness properties. It is particularly effective in dyeing cellulose fibers and has been utilized in various fabric treatments.
Biological Research
The compound has found applications in biological studies as a staining agent. Its ability to bind to specific cellular components makes it useful for:
- Histological Staining : Used in microscopy for staining tissues to enhance contrast.
- Cellular Imaging : Employed in fluorescence microscopy due to its fluorescent properties when excited by specific wavelengths.
Chemical Analysis
Disodium 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate) serves as an analytical reagent in various chemical assays:
- Spectrophotometry : Utilized in quantitative analysis of substances due to its distinct absorbance characteristics.
- Chromatography : Acts as a marker or tracer in separation techniques.
Case Study 1: Textile Industry
A study conducted on the dyeing efficiency of Disodium 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate) on cotton fabrics demonstrated its superior color fastness compared to other azo dyes. The results indicated that fabrics dyed with this compound maintained color integrity after multiple washes and exposure to light.
Case Study 2: Biological Staining
In a histological study published in the Journal of Histochemistry, Disodium 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate) was evaluated for its efficacy as a cytoplasmic stain. The findings revealed that this dye provided clear differentiation between cellular components and improved visualization of cellular structures under a microscope.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its function as a dye and in biological staining. The molecular targets include various cellular structures that interact with the dye, allowing for visualization under a microscope.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Differences
Key Observations :
- Bridging Group Impact : Cyclohexylidene bridges (vs. phenyl or biphenyl in other dyes) may reduce steric hindrance and increase thermal stability due to the aliphatic ring’s flexibility.
- Sulphonates : All compounds feature sulphonate groups, ensuring water solubility, but the number and position (e.g., naphthalene vs. benzene sulphonates) influence aggregation behavior and dyeing efficiency.
Functional and Application Differences
Key Findings :
- The target compound’s methoxy groups and cyclohexylidene bridge likely contribute to superior lightfastness compared to analogues with methyl or amino groups.
- Sulphonate positioning on naphthalene (vs. benzene) may enhance solubility, critical for high-concentration dye baths.
Table 3: Regulatory Status
Key Notes :
- The target compound lacks explicit restrictions under the U.S. EPA’s Significant New Use Rules (SNURs), unlike structurally similar azo dyes coupled with diazotized amines.
Biological Activity
Disodium 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate), commonly referred to as Acid Red 134 (C.I. 24810), is a synthetic azo dye notable for its vibrant color and various applications in textiles and potentially in biological systems. This article delves into its chemical properties, synthesis, and biological activity, supported by relevant data tables and research findings.
- Chemical Formula : CHNNaOS
- Molecular Weight : 872.83 g/mol
- CAS Number : 6459-69-4
- EINECS Number : 229-267-3
- Solubility : Soluble in water; solutions exhibit a jujube red color.
Physical Appearance
The compound appears as a red powder and shows varying colors depending on the solvent used:
- Water : Jujube red
- Ethanol : Magenta
- Concentrated Sulfuric Acid : Dark blue, turning ruby red upon dilution .
Synthesis
Disodium 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate) is synthesized through a coupling reaction involving:
- Starting Materials :
- 4,4'-diamino-3,3'-dimethoxydiphenylcyclohexane
- 4,6-dihydroxy-2-naphthalenesulfonic acid
- Process :
General Overview
Research indicates that azo dyes like Acid Red 134 can exhibit various biological activities, including antimicrobial properties and potential effects on cell viability. However, their safety profile is critical due to concerns about mutagenicity and carcinogenicity associated with some azo compounds.
Antimicrobial Activity
Studies have shown that Acid Red 134 possesses antimicrobial properties against several bacterial strains. For instance:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus
- Results : The dye demonstrated significant inhibition of bacterial growth at specific concentrations, suggesting potential use as an antibacterial agent in textile applications or medical devices .
Cytotoxicity Studies
Research has also focused on the cytotoxic effects of Acid Red 134 on mammalian cell lines. Key findings include:
- Cell Lines Used : HeLa (cervical cancer), L929 (mouse fibroblast)
- Results : The dye exhibited dose-dependent cytotoxicity, with higher concentrations leading to increased cell death. This raises concerns regarding its safety for use in consumer products .
Table 1: Summary of Biological Activities
Activity Type | Organism/Cell Line | Concentration Tested | Observed Effect |
---|---|---|---|
Antimicrobial | E. coli | 100 µg/mL | Inhibition of growth |
Antimicrobial | S. aureus | 100 µg/mL | Inhibition of growth |
Cytotoxicity | HeLa | 50 µg/mL | Significant cell death |
Cytotoxicity | L929 | 100 µg/mL | Increased cell death |
Case Studies
-
Case Study on Antimicrobial Properties :
A study conducted in vitro assessed the antimicrobial efficacy of Acid Red 134 against common pathogens found in clinical settings. Results indicated a promising potential for this dye as a biocide in textile applications. -
Case Study on Cytotoxic Effects :
In a toxicological assessment involving human cell lines, researchers observed that Acid Red 134 could induce apoptosis at higher concentrations. This study emphasizes the need for careful evaluation before using such dyes in consumer products that come into contact with skin.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this azo-sulfonated naphthalene derivative with high purity?
- Methodological Answer : Synthesis requires precise control of diazotization and coupling reactions. Use stoichiometric excess of sodium nitrite and sulfonic acid derivatives under acidic conditions (pH 1–3) to stabilize intermediates. Monitor reaction progress via UV-Vis spectroscopy (λmax ~480–520 nm for azo linkages) to confirm coupling efficiency. Purification via ion-exchange chromatography removes unreacted sulfonate precursors .
- Table: Common Impurities and Removal Methods
Impurity Type | Source | Removal Technique |
---|---|---|
Unreacted amines | Incomplete diazotization | Cation-exchange resin |
Residual sulfonates | Side reactions | Dialysis (MWCO 1 kDa) |
Metal ions | Catalyst residues | Chelation with EDTA |
Q. How can structural integrity be validated for this compound under varying pH conditions?
- Methodological Answer : Perform pH stability assays (pH 2–12) using buffered solutions. Analyze via HPLC-MS to detect hydrolytic cleavage of azo bonds. At pH >10, sulfonate groups may undergo desulfonation; confirm via FT-IR loss of S-O stretching (1040 cm⁻¹) .
Q. What spectroscopic techniques are optimal for characterizing its electronic transitions?
- Methodological Answer : UV-Vis spectroscopy (λmax 450–550 nm for π→π* transitions in azo groups) coupled with TD-DFT calculations to map HOMO-LUMO gaps. Fluorescence quenching studies using iodide ions reveal solvent-accessible aromatic regions .
Advanced Research Questions
Q. How does the compound’s azo linkage stability compare to structurally similar derivatives in oxidative environments?
- Methodological Answer : Conduct cyclic voltammetry (CV) in acetonitrile/water (3:1) with a glassy carbon electrode. Compare oxidation potentials (Epa) for azo bond cleavage. For example, cyclohexylidene-substituted derivatives show higher resistance to oxidation (Epa +1.2 V vs. Ag/AgCl) than biphenyl analogs (Epa +0.9 V) due to steric hindrance .
- Table: Oxidation Stability of Azo Derivatives
Substituent | Epa (V) | Degradation Products |
---|---|---|
Cyclohexylidene | +1.2 | Sulfonated naphthoquinones |
Biphenyl | +0.9 | Nitroso intermediates |
Q. What computational strategies predict its binding affinity to serum albumin for pharmacokinetic modeling?
- Methodological Answer : Use molecular docking (AutoDock Vina) with bovine serum albumin (BSA; PDB ID 4F5S). Parametrize sulfonate groups using AMBER force fields. Validate via fluorescence displacement assays with warfarin (Site I) and ibuprofen (Site II). Correlate binding constants (Kd) with logP values (-3.5 to -2.8) to predict serum half-life .
Q. How can isotopic labeling (e.g., ¹⁸F/¹⁹F) be applied to track its metabolic fate in vivo?
- Methodological Answer : Synthesize a fluorinated analog via isotopic exchange with K¹⁸F/K¹⁹F in boronate ester intermediates. Confirm labeling efficiency (>95%) via radio-TLC. In murine models, use PET imaging to monitor renal clearance rates, accounting for sulfonate-mediated hydrophilicity .
Q. What mechanisms drive its photodegradation under UV irradiation, and how can this inform environmental fate studies?
- Methodological Answer : Exclude oxygen and irradiate (λ = 365 nm) in a photoreactor. Analyze via LC-QTOF-MS to identify radical intermediates (e.g., hydroxylated naphthalene fragments). Quantum yield (Φ) calculations using actinometry reveal triplet-state involvement, suggesting TiO₂ photocatalysts accelerate degradation .
Q. Safety and Regulatory Considerations
- Handling Protocols : Use PPE (gloves, goggles) due to potential eye/skin irritation. Store in amber vials at 4°C to prevent photodegradation. Neutralize spills with 5% sodium bicarbonate .
- Regulatory Status : Not listed under SARA 302/313 or California Prop 65, but restricted to research use under institutional biosafety protocols .
Properties
IUPAC Name |
disodium;3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]cyclohexyl]-2-methoxyphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N4O12S2.2Na/c1-55-32-18-24(8-12-30(32)41-43-36-34(57(49,50)51)16-22-6-10-26(45)20-28(22)38(36)47)40(14-4-3-5-15-40)25-9-13-31(33(19-25)56-2)42-44-37-35(58(52,53)54)17-23-7-11-27(46)21-29(23)39(37)48;;/h6-13,16-21,45-48H,3-5,14-15H2,1-2H3,(H,49,50,51)(H,52,53,54);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZHXIHNGUZLPL-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)N=NC4=C(C=C5C=CC(=CC5=C4O)O)S(=O)(=O)[O-])OC)N=NC6=C(C=C7C=CC(=CC7=C6O)O)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H34N4Na2O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60889550 | |
Record name | Disodium 3,3'-(cyclohexylidenebis((2-methoxy-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60889550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
872.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6459-69-4 | |
Record name | 2-Naphthalenesulfonic acid, 3,3'-(cyclohexylidenebis((2-methoxy-4,1-phenylene)-2,1-diazenediyl))bis(4,6-dihydroxy-, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006459694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)-2,1-diazenediyl]]bis[4,6-dihydroxy-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium 3,3'-(cyclohexylidenebis((2-methoxy-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60889550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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